Superior Adsorption Energy on Metal Surfaces for Advanced Cobalt Interconnects versus BOZ
Density functional theory (DFT) calculations demonstrate that BEO exhibits a significantly higher adsorption energy on cobalt surfaces compared to its non-ethoxylated analog, 1,4-butynediol (BOZ) [1]. This property is critical for superconformal filling of micron-scale trenches in semiconductor manufacturing.
| Evidence Dimension | Adsorption Energy on Cobalt Surface |
|---|---|
| Target Compound Data | -22.62 eV |
| Comparator Or Baseline | 1,4-Butynediol (BOZ): -10.39 eV; 1,4-Butanediol diglycidyl ether (BDE): -8.43 eV |
| Quantified Difference | BEO adsorption energy is 2.18 times greater in magnitude than BOZ and 2.68 times greater than BDE. |
| Conditions | DFT computational analysis on hexagonal close-packed cobalt (HCP-Co) surfaces |
Why This Matters
A higher adsorption energy directly correlates with stronger surface inhibition, enabling precise control over deposition morphology for creating void-free, superconformal interconnects in advanced semiconductor nodes.
- [1] Wang, J., et al. (2025). Superconformal Electrodeposition of Cobalt into Micron-Scale Trench with Alkynol Derivatives. *Materials*, 18(8), 1747. View Source
